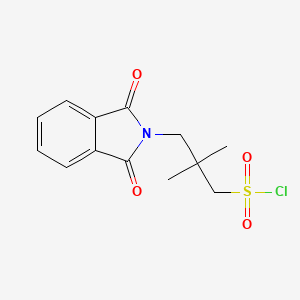

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propylazanium chloride” is similar to the one you’re asking about . It has a molecular weight of 256.69 and its IUPAC name is N-(3-(1,3-dioxoisoindolin-2-yl)propyl)hydroxylammonium chloride . Another related compound is “Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate” with a molecular weight of 233.22 .

Molecular Structure Analysis

The InChI code for “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propylazanium chloride” is 1S/C11H12N2O3.ClH/c14-10-8-4-1-2-5-9(8)11(15)13(10)7-3-6-12-16;/h1-2,4-5,12,16H,3,6-7H2;1H . For “Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate”, the InChI code is 1S/C12H11NO4/c1-17-10(14)6-7-13-11(15)8-4-2-3-5-9(8)12(13)16/h2-5H,6-7H2,1H3 .Physical And Chemical Properties Analysis

“3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propylazanium chloride” is a powder that is stored at room temperature . “Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate” is also a solid .Scientific Research Applications

Chemical Synthesis and Structure Analysis

The chemical compound 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl chloride has been utilized in the synthesis of complex chemical structures and the analysis of crystal structures. In one study, this compound was involved in the synthesis of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide. The structure of the synthesized compound was determined through X-ray single crystal diffraction, revealing its triclinic space group and various crystallographic parameters (Huang Ming-zhi et al., 2005).

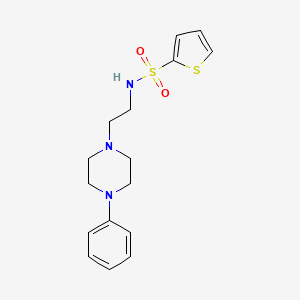

Protecting and Activating Groups in Amine Synthesis

The compound was also utilized as a protecting and activating group in amine synthesis. For instance, the 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride was synthesized and applied as a versatile sulfonating agent for amines. This approach allowed for easy sulfonation of primary and secondary amines, yielding excellent yields. The Dios group demonstrated stability under various conditions and could be removed by specific methods (Izumi Sakamoto et al., 2006).

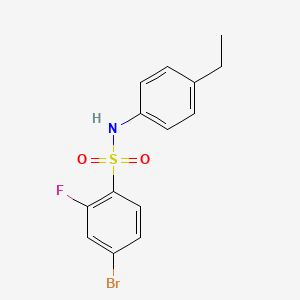

Synthesis of Amino Acid Derivatives

The compound's derivatives were investigated for creating new amino acid derivatives. This process involved the interaction of sulfonyl chloride with amino acid methyl esters, leading to corresponding amino acid sulfonamide derivatives. The process showcased the compound's versatility in synthesizing complex biochemical structures (Anastasiia Riabchenko et al., 2020).

Asymmetric Synthesis in Antibiotics

The compound's derivatives were utilized in the asymmetric synthesis of polypropionate antibiotics, showcasing the significant role in synthesizing biologically active compounds. This application underscored the compound's relevance in the pharmaceutical sector (P. Vogel et al., 2008).

Safety and Hazards

properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO4S/c1-13(2,8-20(14,18)19)7-15-11(16)9-5-3-4-6-10(9)12(15)17/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONCLKJNCZWBPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,2-dimethylpropane-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2574139.png)

![N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2574140.png)

![2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B2574142.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide](/img/structure/B2574148.png)

![2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2574150.png)

![N-[(3-bromophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574156.png)

![2-((5-(2-Chlorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574158.png)

![Ethyl 2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2574161.png)